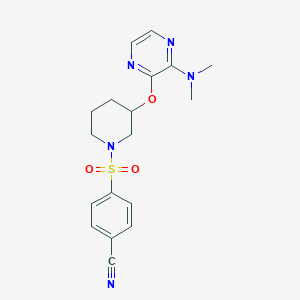
4-((3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule with significant potential in pharmacological applications. Its structure incorporates a sulfonamide group, a piperidine ring, and a pyrazine moiety, which are known to influence its biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound consists of several functional groups that contribute to its biological properties:
- Dimethylamino Group : Enhances solubility and may influence receptor interactions.
- Pyrazine Moiety : Often associated with antimicrobial and anticancer properties.
- Piperidine Ring : Known for its role in various pharmacological activities.
- Benzonitrile and Sulfonyl Groups : Contribute to the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways. For instance, compounds with similar structures have been shown to act as inhibitors of phosphodiesterases, which play a crucial role in cellular signaling pathways .
- Receptor Modulation : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, possibly influencing central nervous system functions.
- Antimicrobial Activity : The pyrazine component has been linked to antimicrobial effects, which could be relevant in treating infections .
Biological Activity Data
Research has indicated various biological activities associated with structurally similar compounds. Below is a summary table of relevant findings:
Case Studies
- Antitumor Activity : A study demonstrated that compounds similar to this compound exhibited significant antitumor effects in vitro by inhibiting cell growth in various cancer cell lines. The mechanism was linked to apoptosis induction via the modulation of key signaling pathways .
- Neuropharmacological Effects : Another investigation revealed that piperidine-containing compounds could enhance cognitive function in animal models by modulating dopamine receptors. This suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Studies : Research on related pyrazine compounds indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that the target compound may also exhibit similar properties .
Propiedades
IUPAC Name |
4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-22(2)17-18(21-10-9-20-17)26-15-4-3-11-23(13-15)27(24,25)16-7-5-14(12-19)6-8-16/h5-10,15H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAXYLMOTMKPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














